Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone
Description
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N2O/c13-9-3-1-2-8(12(14,15)16)10(9)11(19)18-6-4-17-5-7-18/h1-3,17H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZUCRYVIGILMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC=C2F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired piperazine derivatives with high yields and purity.
Industrial Production Methods
Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability, efficiency, and ability to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitution reactions with activated electrophiles. For example:
-
Reaction with sulfonyl chlorides : The secondary amines of the piperazine ring react with sulfonyl chlorides (e.g., methylsulfonyl chloride) in dichloromethane under basic conditions (e.g., triethylamine) to form sulfonamide derivatives. This reaction typically proceeds at reflux (40–60°C) for 3–6 hours, yielding 70–90% of products .
-
Alkylation : Piperazine reacts with alkyl halides (e.g., benzyl bromide) in DMF or acetonitrile in the presence of potassium carbonate to form N-alkylated derivatives. Reaction times vary from 18 hours at room temperature to shorter durations under microwave irradiation .
Example Reaction Pathway
Key conditions: Solvents (DMF, MeCN), bases (KCO, EtN), temperatures (RT to 60°C) .
Amide Bond Formation
The ketone group can be functionalized via coupling reactions:
-
Carbodiimide-mediated coupling : Using HATU or HOBt with carboxylic acids, the methanone group forms amide bonds. For instance, coupling with indole-2-carboxylic acid in DMF at 50°C for 5 hours yields hybrid structures with bioactivity .
-
Isocyanate reactions : The piperazine nitrogen reacts with isocyanates (e.g., 3-(trifluoromethyl)phenyl isocyanate) in acetonitrile to form urea derivatives .
Representative Data
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| 3-(Trifluoromethyl)phenyl isocyanate | MeCN, RT, 18 h | 80% | |
| Indole-2-carboxylic acid | HATU, DMF, 50°C, 5 h | 75% |
Electrophilic Aromatic Substitution
The 6-fluoro-2-trifluoromethylphenyl moiety undergoes electrophilic substitution at the meta position relative to the electron-withdrawing groups:
-
Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituents (e.g., 4-chloro-2-(trifluoromethyl)phenyl) to the aromatic ring. Typical conditions include dioxane/water (2:1), Pd(PPh)Cl, and potassium acetate at 80°C for 6 hours .
Reaction Mechanism
Key catalysts: Pd(PPh)Cl, yield: 45–90% .
Hydrolysis and Acid-Base Reactions
-
Ester hydrolysis : The methanone-linked esters are hydrolyzed under basic conditions (e.g., LiOH in THF/HO) to carboxylic acids. Acidification with HCl precipitates the product .
-
Deprotection : tert-Butoxycarbonyl (Boc) groups on piperazine are removed using trifluoroacetic acid in dichloromethane .
Hydrolysis Example
Catalytic Transformations
-
Reductive amination : The ketone group can be reduced to a secondary alcohol using NaBH or LiAlH, followed by reaction with amines to form tertiary amines .
-
Palladium-mediated cross-couplings : Used to introduce heterocyclic systems (e.g., pyrimidines) to the aromatic ring .
Stability and Reactivity Trends
Scientific Research Applications
Pharmacological Properties
Piperazine derivatives, including piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone, are known for their ability to interact with various biological targets, making them valuable in drug discovery. Key pharmacological properties include:
- Histamine Receptor Modulation : Compounds containing piperazine moieties have been studied for their role as histamine receptor antagonists, particularly targeting the H3 receptor. This property suggests potential applications in treating disorders influenced by histamine signaling, such as obesity and cognitive dysfunctions .
- Antimicrobial Activity : Research indicates that piperazine derivatives can exhibit antimicrobial properties. For instance, certain analogues have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .
- Anticancer Potential : Some studies have demonstrated that piperazine-containing compounds can inhibit cancer cell proliferation. For example, specific derivatives have been evaluated for their cytotoxic effects on tumor cells, indicating a potential role in cancer therapy .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution : The introduction of the piperazine moiety often involves nucleophilic substitution reactions where the piperazine nitrogen acts as a nucleophile.
- Cyclization Reactions : Cyclization is used to form the final structure, which may involve various coupling agents and reaction conditions to optimize yield and purity.
Case Study 1: Histamine H3 Receptor Antagonism
A study investigated the efficacy of piperazine derivatives as H3 receptor antagonists, demonstrating that modifications to the piperazine structure could enhance potency and selectivity. The findings suggest that these compounds could be developed into treatments for cognitive disorders or obesity by modulating histamine signaling pathways .
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial properties of piperazine derivatives revealed that specific compounds exhibited significant inhibitory effects against pathogenic bacteria. This study highlights the potential of these compounds in developing new antibiotics to combat resistant bacterial strains .
Case Study 3: Anticancer Activity
A recent investigation into the anticancer properties of piperazine-based compounds showed promising results in inhibiting the growth of various cancer cell lines. The study emphasized the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone involves the inhibition of specific enzymes and molecular targets. For instance, as a MAGL inhibitor, the compound prevents the degradation of endocannabinoids, leading to increased levels of these signaling molecules and subsequent activation of cannabinoid receptors . This mechanism is beneficial in modulating pain, inflammation, and other physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Methanones in Anticancer Research
Compound 17 (Phenyl(4-(3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)piperazin-1-yl)methanone) shares the piperazine-methanone core but incorporates a triazolophthalazine ring system. Key differences include:
- Molecular Weight : 364 g/mol (vs. 276.23 g/mol for the target compound) .
- Structural Impact : The extended heterocyclic system in Compound 17 may enhance tumor cell targeting but could reduce bioavailability compared to the simpler fluorinated aromatic group in the target compound.
Aryl-Naphthyl Methanones as Herbicides
Aryl-naphthyl methanones (e.g., Compound 3h from ) are optimized for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition, a key herbicide target. Comparisons include:
- Substituent Effects : The naphthyl group in 3h enhances π-π stacking with HPPD’s active site, whereas the target compound’s trifluoromethylphenyl group may prioritize hydrophobic interactions .
- Activity : Compound 3h showed herbicidal efficacy at 0.75 mmol/m² , suggesting that bulkier aromatic systems (naphthyl vs. phenyl) improve agrochemical potency .
Imidazopyridazine-Piperidine Methanones
The compound (6-Chloroimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (73) features a piperidine-methanone scaffold with an imidazopyridazine ring. Key distinctions:
- Molecular Weight : 409 g/mol (higher due to the imidazopyridazine group), which may affect pharmacokinetics .
Thermal Stability of Methanone Derivatives
Gem-diol and ketone derivatives like di(1H-tetrazol-5-yl) methanone oxime decompose at 247.6–288.7°C, stabilized by hydrogen bonding. While thermal data for the target compound is unavailable, its trifluoromethyl group could enhance thermal resistance compared to non-fluorinated analogs .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Structural Flexibility: The piperazine-methanone scaffold is versatile, with substitutions (e.g., triazolophthalazine, naphthyl) tailoring compounds for specific targets (anticancer vs. herbicide) .
- Fluorination Impact: The trifluoromethyl group in the target compound likely improves metabolic stability and binding affinity compared to non-fluorinated analogs, though this requires experimental validation .
- Thermal Behavior: Hydrogen-bonding networks in methanone derivatives critically influence stability, suggesting that the target compound’s fluorine atoms may contribute to robustness .
Biological Activity
Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazine ring and a trifluoromethyl-substituted phenyl group. The structural formula can be represented as follows:
This structure contributes to its lipophilicity and ability to interact with various biological targets.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Inhibition of TYR can lead to antimelanogenic effects, making this compound valuable in dermatological applications.
Tyrosinase Inhibition
In a study evaluating related piperazine derivatives, compounds such as 4-(4-fluorobenzyl)piperazin-1-yl-(3-chloro-2-nitro-phenyl)methanone were identified as competitive inhibitors of TYR with an IC50 value of 0.18 μM, significantly outperforming kojic acid (IC50 = 17.76 μM) . The docking studies suggested that these compounds bind effectively to the active site of TYR, providing insights into their mechanism of action.
Antimelanogenic Activity
The antimelanogenic properties are particularly relevant for cosmetic applications aimed at skin lightening. The ability to inhibit melanin production may help in treating conditions such as hyperpigmentation and melasma.
Analgesic Activity
In related research involving piperazine derivatives, certain compounds demonstrated potent analgesic effects in animal models. For instance, derivatives like 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone showed over 70% inhibition in pain response tests . This suggests that the biological activity of piperazine derivatives extends beyond dermatological applications to include pain management.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions between a substituted phenyl moiety and a piperazine derivative. For example:
- Nucleophilic aromatic substitution : Reacting 6-fluoro-2-trifluoromethylbenzoyl chloride with piperazine in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link activated carbonyl groups to piperazine .
Optimization parameters :- Temperature control (e.g., 0–25°C for sensitive intermediates).
- Solvent selection (polar aprotic solvents like DMF or dichloromethane).
- Catalysts (e.g., palladium for cross-coupling steps).
Yield improvements often require iterative adjustments to stoichiometry and purification via column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves 3D molecular geometry and confirms regiochemistry of substituents (e.g., fluoro and trifluoromethyl groups) .
- NMR spectroscopy : 1H/13C/19F NMR identifies proton environments and fluorine substitution patterns. For example, 19F NMR can distinguish trifluoromethyl and fluoro groups .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- FTIR : Confirms carbonyl (C=O) and C-F stretching vibrations .
Q. How is purity assessed for this compound in preclinical studies?
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities ≤0.1% .
- Thermogravimetric analysis (TGA) : Detects residual solvents or decomposition products.
- Elemental analysis : Validates C, H, N, F content against theoretical values .
Advanced Research Questions
Q. What methodologies are used to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Substituent variation :
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions with target proteins .
- Data-driven design : Correlate logP values (from HPLC) with cytotoxicity to balance solubility and activity .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Validate cell lines (e.g., ATCC authentication) and control for passage number effects.
- Dose-response curves : Use Hill slope analysis to confirm potency trends .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., piperazine-based kinase inhibitors) to identify outliers .
Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?
- ADME prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and half-life .
- Molecular dynamics (MD) simulations : Model binding stability with targets (e.g., 100-ns simulations in GROMACS) .
- Density Functional Theory (DFT) : Calculate ground- and excited-state dipole moments to infer solubility and reactivity .
Q. What strategies mitigate toxicity risks during preclinical development?
- Ames test : Screen for mutagenicity using bacterial reverse mutation assays .
- hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac liability .
- Metabolite profiling : LC-MS/MS identifies reactive intermediates (e.g., quinone methides) that may cause hepatotoxicity .
Q. How is stability under physiological conditions evaluated?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Plasma stability assay : Incubate with human plasma (37°C, 1–24 hrs) and monitor parent compound loss via LC-MS .
- pH-dependent hydrolysis : Assess stability in buffers (pH 1–10) to simulate gastrointestinal conditions .
Q. What advanced techniques elucidate electronic properties relevant to drug-receptor interactions?
- Time-resolved fluorescence : Measures excited-state lifetimes to infer charge-transfer dynamics .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) with immobilized targets .
- Electrochemical analysis : Cyclic voltammetry determines redox potentials linked to metabolic susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
